molecular formula C10H9N5O2 B13465587 1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione

1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13465587
M. Wt: 231.21 g/mol
InChI Key: WUXUMSUTLUFMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of azido derivatives of hexahydropyrimidine-2,4-dione. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the azido group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-azidobenzaldehyde with hexahydropyrimidine-2,4-dione under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, continuous flow reactors may be used to scale up the production process while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted products depending on the nucleophile used.

Scientific Research Applications

1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The compound may also interact with specific molecular targets, such as enzymes or receptors, through its azido group, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)hexahydropyrimidine-2,4-dione: Similar structure but with a nitro group instead of an azido group.

    1-(4-Aminophenyl)hexahydropyrimidine-2,4-dione: Contains an amine group instead of an azido group.

    1-(4-Hydroxyphenyl)hexahydropyrimidine-2,4-dione: Features a hydroxyl group in place of the azido group.

Uniqueness

1-(4-Azidophenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

1-(4-azidophenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H9N5O2/c11-14-13-7-1-3-8(4-2-7)15-6-5-9(16)12-10(15)17/h1-4H,5-6H2,(H,12,16,17)

InChI Key

WUXUMSUTLUFMJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.